molecular formula C14H18N2O3S2 B2639632 N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide CAS No. 2310208-04-7

N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide

Cat. No.: B2639632
CAS No.: 2310208-04-7
M. Wt: 326.43
InChI Key: GVWXMXPDVWAANS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The presence of the quinoline moiety in its structure makes it a valuable compound in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide typically involves the reaction of quinoline derivatives with appropriate sulfonamide precursors. One common method is the reaction of quinoline-8-sulfonyl chloride with 2-hydroxy-4-(methylsulfanyl)butylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted sulfonamide derivatives

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the sulfonamide group can inhibit enzymes involved in critical biological processes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide is unique due to the presence of the 2-hydroxy-4-(methylsulfanyl)butyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and contributes to its diverse range of applications .

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-20-9-7-12(17)10-16-21(18,19)13-6-2-4-11-5-3-8-15-14(11)13/h2-6,8,12,16-17H,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWXMXPDVWAANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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